molecular formula C13H24N4O3 B12316858 tert-Butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate

tert-Butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate

Cat. No.: B12316858
M. Wt: 284.35 g/mol
InChI Key: SWPMSKBCNHQVCT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Azetidine Ring: The azetidine ring is formed through cyclization reactions involving suitable precursors.

    Introduction of the Piperazine Group: The piperazine moiety is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is typically carried out in batch reactors with stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its carbamoyl group and azetidine ring make it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C13H24N4O3

Molecular Weight

284.35 g/mol

IUPAC Name

tert-butyl 3-carbamoyl-3-piperazin-1-ylazetidine-1-carboxylate

InChI

InChI=1S/C13H24N4O3/c1-12(2,3)20-11(19)16-8-13(9-16,10(14)18)17-6-4-15-5-7-17/h15H,4-9H2,1-3H3,(H2,14,18)

InChI Key

SWPMSKBCNHQVCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)N)N2CCNCC2

Origin of Product

United States

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